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Compound of Interest

Compound Name: 3-Phenylpropiolonitrile

Cat. No.: B1195722 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
phenylpropiolonitrile (also known as 3-phenyl-2-propynenitrile), a valuable organic building

block. The information presented herein is intended for researchers, scientists, and

professionals in drug development and materials science to facilitate the identification,

characterization, and quality control of this compound.

Spectroscopic Data Summary
The following sections and tables summarize the key nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for 3-phenylpropiolonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework

of a molecule. The ¹H and ¹³C NMR spectra of 3-phenylpropiolonitrile provide distinct signals

corresponding to the aromatic and alkynyl moieties.

Table 1: ¹H NMR Data for 3-Phenylpropiolonitrile
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

7.60 - 7.61 Doublet / d 7.2 - 7.4
2H (ortho-aromatic

protons)

7.53 Triplet / t 7.5 - 7.6
1H (para-aromatic

proton)

7.41 Triplet / t 7.2 - 7.4
2H (meta-aromatic

protons)

Solvent: CDCl₃,

Spectrometer

Frequency: 400-500

MHz[1][2]

Table 2: ¹³C NMR Data for 3-Phenylpropiolonitrile

Chemical Shift (δ, ppm) Assignment

133.5, 133.4, 133.3 Aromatic CH (ortho)

131.9, 131.8 Aromatic CH (para)

128.9, 128.8, 128.7 Aromatic CH (meta)

117.6, 117.4 Aromatic C (ipso)

105.5, 105.3 Nitrile Carbon (C≡N)

83.0, 82.9 Alkynyl Carbon (Ph-C≡)

63.1, 62.9 Alkynyl Carbon (≡C-C≡N)

Solvent: CDCl₃, Spectrometer Frequency: 100-

125 MHz[1][2]

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

http://orgsyn.org/demo.aspx?prep=V75P0146
https://pubs.acs.org/doi/suppl/10.1021/acs.orglett.9b03066/suppl_file/ol9b03066_si_001.pdf
https://www.benchchem.com/product/b1195722?utm_src=pdf-body
http://orgsyn.org/demo.aspx?prep=V75P0146
https://pubs.acs.org/doi/suppl/10.1021/acs.orglett.9b03066/suppl_file/ol9b03066_si_001.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The IR spectrum of 3-phenylpropiolonitrile is characterized by sharp, intense absorption

bands corresponding to the triple bonds of the nitrile and alkyne groups. A detailed vibrational

analysis has been conducted, providing assignments for numerous fundamental bands.[3][4][5]

Table 3: Infrared (IR) Spectroscopy Data for 3-Phenylpropiolonitrile

Peak (cm⁻¹) Assignment

2272 C≡N stretch

~3060 Aromatic C-H stretch

~1595 Aromatic C=C stretch

~1490 Aromatic C=C stretch

~1445 Aromatic C=C stretch

~1175 In-plane aromatic C-H bend

~1070 In-plane aromatic C-H bend

~1025 In-plane aromatic C-H bend

~920 Out-of-plane aromatic C-H bend

~760
Out-of-plane aromatic C-H bend

(monosubstituted)

~690
Out-of-plane aromatic C-H bend

(monosubstituted)

Data obtained from gas-phase and condensed-

phase measurements.[1][3][5]

Mass Spectrometry (MS)
High-resolution mass spectrometry confirms the elemental composition of 3-
phenylpropiolonitrile.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data
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Parameter Value

Molecular Formula C₉H₅N

Calculated Mass 127.0422

Found Mass 127.0417

Ionization Mode: Not specified, likely Electron

Ionization (EI) or Electrospray Ionization (ESI).

[1]

Experimental Protocols
The following sections describe generalized protocols for the acquisition of spectroscopic data

for aromatic nitriles like 3-phenylpropiolonitrile.

NMR Spectroscopy
A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7

mL of CDCl₃) in a standard 5 mm NMR tube.[6]

¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is recorded on a 400 MHz

or higher field spectrometer.[7] Key parameters include a spectral width of approximately 12

ppm, a sufficient number of scans (e.g., 16-64) for adequate signal-to-noise ratio, and a

relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak

(e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: A one-dimensional carbon spectrum is acquired with proton

decoupling to simplify the spectrum to singlets for each unique carbon.[8] A wider spectral

width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and sensitivity of the

¹³C nucleus, a larger number of scans is typically required. Chemical shifts are referenced to

the solvent peak (e.g., CDCl₃ at 77.0 ppm).[7]

FT-IR Spectroscopy
For liquid or solid samples, a thin film can be prepared between two potassium bromide (KBr)

or sodium chloride (NaCl) plates.[9] Alternatively, a solid sample can be mixed with KBr powder
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and pressed into a pellet. The sample is then placed in the beam path of an FTIR spectrometer.

A background spectrum of the ambient atmosphere (or pure solvent) is recorded and

subtracted from the sample spectrum.[10] The spectrum is typically recorded over a range of

4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[11]

Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds like 3-phenylpropiolonitrile, Gas

Chromatography-Mass Spectrometry (GC-MS) is a suitable method.

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 µg/mL.

[12]

Gas Chromatography: A small volume (e.g., 1 µL) of the solution is injected into the GC,

which is equipped with a capillary column (e.g., a 5% phenyl-polymethylsiloxane column).

[13] The oven temperature is programmed to ramp from a low initial temperature (e.g., 50

°C) to a high final temperature (e.g., 300 °C) to separate the components of the sample.[13]

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass

spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is commonly used to

generate a characteristic fragmentation pattern and a molecular ion peak, which are used for

structural identification and confirmation of the molecular weight.[13]

Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

synthesized chemical compound.
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General Workflow for Spectroscopic Analysis
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Sample Preparation
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Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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